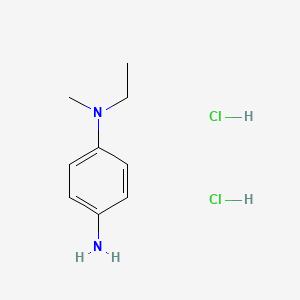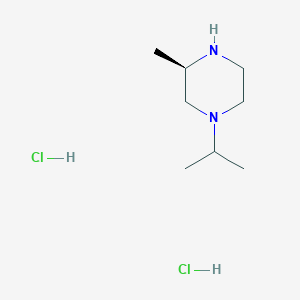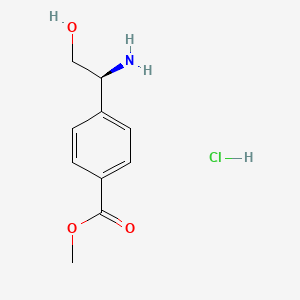
H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl, also known as H-trans-4,5-Dehydro-DL-Lys-OH, is a synthetic amino acid derived from the naturally occurring amino acid, lysine. The synthesis of this compound is an important process for the production of pharmaceuticals and other compounds. It is used in a wide range of applications, from drug development to food science.
Aplicaciones Científicas De Investigación
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has a variety of scientific research applications. It is used as a substrate for enzyme assays, as a reagent for peptide synthesis, and as a probe for studying protein-protein interactions. It is also used in the synthesis of peptide hormones and other biologically active compounds. In addition, H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has been used in the development of drugs, such as the anti-cancer drug, imatinib.
Mecanismo De Acción
The mechanism of action of H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl is not fully understood. However, it is believed that the compound acts as a substrate for enzymes involved in protein synthesis. It is also thought to interact with other proteins and peptides, resulting in changes in their structure and activity.
Biochemical and Physiological Effects
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and stimulate the immune system. It has also been shown to have anti-tumor activity in vitro and in vivo. In addition, H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has been shown to increase the expression of certain genes involved in cellular growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl has several advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound. In addition, it is highly soluble in aqueous solutions and has a wide range of applications. However, there are some limitations to using this compound in lab experiments. It is unstable in acidic solutions and can be degraded by light. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the mechanisms of action of other compounds, such as peptides and proteins. In addition, it could be used to study the effects of various environmental factors on gene expression. Finally, it could be used to develop new methods for peptide synthesis and protein engineering.
Métodos De Síntesis
H-trans-4,5-Dehydro-DL-Lys-OH 2 HClDehydro-DL-Lys-OH 2 HCl is synthesized through a process known as reductive amination. This process involves the reduction of an aldehyde or ketone group with an amine group. The reaction is catalyzed by a metal hydride such as sodium borohydride or lithium aluminum hydride. The resulting product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
(E)-2,6-diaminohex-4-enoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENITEMARMPYBQ-SEPHDYHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CN)C(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)



![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)



